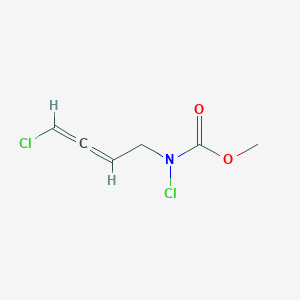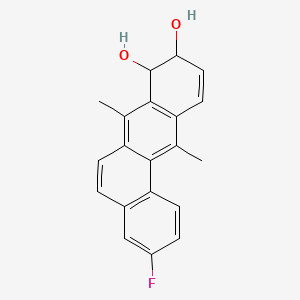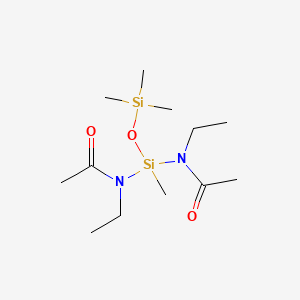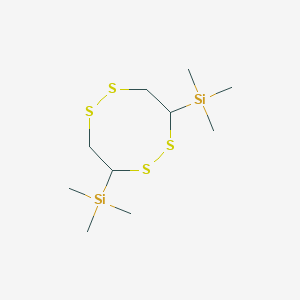
9-Methyltriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, specifically a derivative of triacontane, where a methyl group is attached to the ninth carbon atom in the chainThis compound is primarily found in natural sources such as plant waxes and insect cuticles, where it plays a role in protective and communicative functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant waxes. This process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale synthesis might also employ catalytic processes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methyltriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Although less common, reduction reactions can convert any oxidized derivatives back to the parent hydrocarbon.
Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Restoration to the parent hydrocarbon.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
9-Methyltriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication and as a component of insect cuticular waxes, which are crucial for water retention and protection against pathogens.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 9-Methyltriacontane in biological systems is primarily related to its physical properties. As a component of cuticular waxes in insects, it forms a hydrophobic barrier that prevents water loss and protects against microbial invasion. In plants, it contributes to the formation of a protective layer on the surface, aiding in water retention and defense against environmental stressors .
Vergleich Mit ähnlichen Verbindungen
2-Methyltriacontane: Another methyl-branched alkane with the methyl group on the second carbon.
3-Methyltriacontane: Similar structure with the methyl group on the third carbon.
Triacontane: The parent hydrocarbon without any methyl branching.
Uniqueness: 9-Methyltriacontane is unique due to its specific branching at the ninth carbon, which can influence its physical properties such as melting point and solubility. This specific structure can also affect its biological functions and interactions compared to other methyl-branched alkanes .
Eigenschaften
CAS-Nummer |
85688-18-2 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
9-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(3)29-27-25-11-9-7-5-2/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
MXKLTXBVJPPEJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


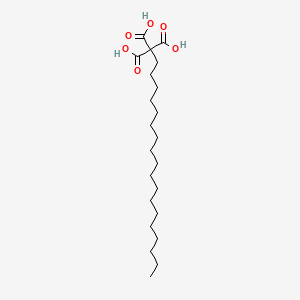
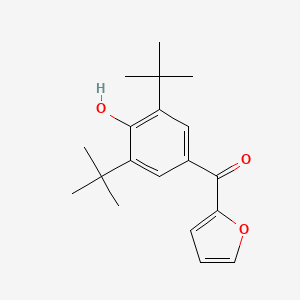
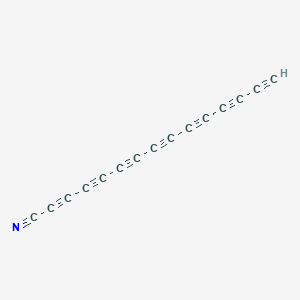
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

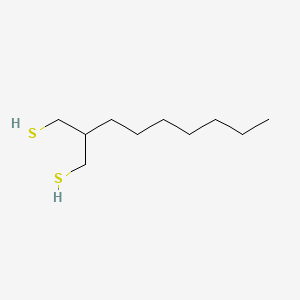

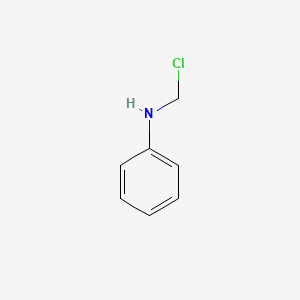

![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
